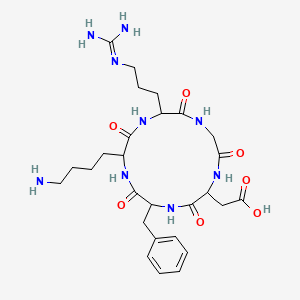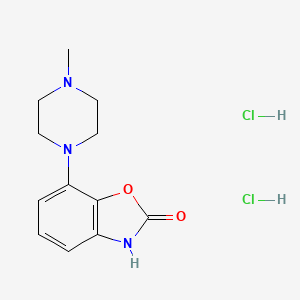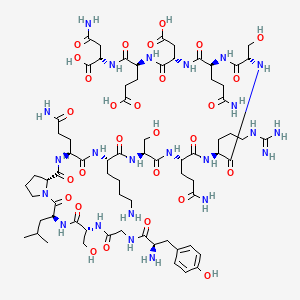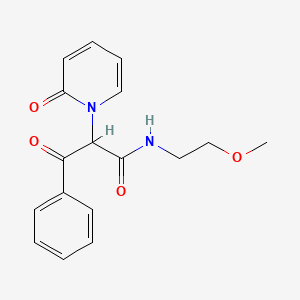
c(RGDfK)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound cyclo(Arg-Gly-Asp-D-Phe-Lys), commonly referred to as c(RGDfK), is a cyclic pentapeptide. It is known for its high affinity and selectivity towards the integrin alphaVbeta3 receptor, which is overexpressed in various tumor cells and angiogenic blood vessels. This makes it a valuable tool in cancer research and therapy, particularly for targeting and imaging tumors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of c(RGDfK) typically involves solid-phase peptide synthesis (SPPS). The process begins with the linear assembly of the peptide on a resin, followed by cyclization to form the cyclic structure. The key steps include:
Linear Peptide Assembly: The peptide is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution. Cyclization is often achieved using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Purification: The cyclic peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Industrial Production Methods
Industrial production of c(RGDfK) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods, such as preparative HPLC, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
c(RGDfK) primarily undergoes reactions typical of peptides, including:
Oxidation: The methionine residue, if present, can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various coupling reagents and protecting groups are used during peptide synthesis.
Major Products
The major products formed from these reactions are typically modified peptides with altered functional groups, which can affect their binding affinity and biological activity.
Aplicaciones Científicas De Investigación
c(RGDfK) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the development of integrin-targeting compounds.
Biology: Employed in studies of cell adhesion, migration, and signaling.
Medicine: Utilized in cancer therapy for targeted drug delivery and imaging. It is often conjugated with therapeutic agents or imaging probes to enhance their specificity for tumor cells.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
c(RGDfK) exerts its effects by binding to the integrin alphaVbeta3 receptor on the surface of tumor cells and angiogenic blood vessels. This binding inhibits the interaction between integrins and their natural ligands, such as fibronectin and vitronectin, thereby disrupting cell adhesion, migration, and survival. The inhibition of these processes can lead to reduced tumor growth and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Val) (c(RGDfV)): Another cyclic peptide with similar integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Tyr-Lys) (c(RGDyK)): A variant with a tyrosine residue, offering different binding characteristics.
Cilengitide (cyclo(Arg-Gly-Asp-D-Phe-NMeVal)): A well-known integrin inhibitor used in clinical trials for cancer therapy.
Uniqueness
c(RGDfK) is unique due to its high affinity and selectivity for the integrin alphaVbeta3 receptor, making it particularly effective for targeting tumor cells and angiogenic blood vessels. Its cyclic structure provides stability and resistance to enzymatic degradation, enhancing its potential for therapeutic applications.
Propiedades
IUPAC Name |
2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHPXYIRNJFKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl [5-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B12457247.png)


![1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL](/img/structure/B12457273.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12457274.png)
![N,N'-biphenyl-4,4'-diylbis{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide}](/img/structure/B12457277.png)


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide](/img/structure/B12457302.png)
![4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12457308.png)
![5,5'-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12457324.png)
![4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B12457326.png)
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12457336.png)
![4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine](/img/structure/B12457341.png)
